molecular formula C12H17NO3 B8286637 Ethyl 1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Ethyl 1-Isopropyl-6-Methyl-2-oxo-1,2-Dihydropyridine-3-Carboxylate

Cat. No. B8286637
M. Wt: 223.27 g/mol
InChI Key: YBULHKSTJHRYPT-UHFFFAOYSA-N
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Patent
US07691881B2

Procedure details

A mixture of ethyl 1-isopropyl-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate as prepared in Example 1(5) (1.12 g, 5.00 mmol) and N-bromosuccinimide (890 mg, 5.00 mmol) in N,N-dimethylformamide (10 mL) was stirred at room temperature for 16 h, and then the solvent was removed in vacuo. The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=2/1˜1/1) to give 1.34 g (91%) of the title compound as a yellow solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1(5)
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
890 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
91%

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[C:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5]1=[O:16])([CH3:3])[CH3:2].[Br:17]N1C(=O)CCC1=O>CN(C)C=O>[Br:17][C:8]1[CH:7]=[C:6]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:5](=[O:16])[N:4]([CH:1]([CH3:2])[CH3:3])[C:9]=1[CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)N1C(C(=CC=C1C)C(=O)OCC)=O
Step Two
Name
Example 1(5)
Quantity
1.12 g
Type
reactant
Smiles
Step Three
Name
Quantity
890 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on a column of silica gel eluting with n-hexane/ethyl acetate (v/v=2/1˜1/1)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C=C(C(N(C1C)C(C)C)=O)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.34 g
YIELD: PERCENTYIELD 91%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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